Haspin-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

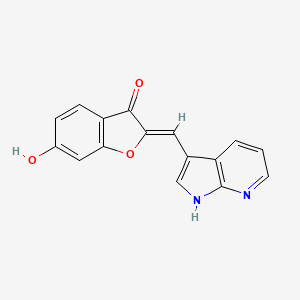

C16H10N2O3 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

(2Z)-6-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-1-benzofuran-3-one |

InChI |

InChI=1S/C16H10N2O3/c19-10-3-4-12-13(7-10)21-14(15(12)20)6-9-8-18-16-11(9)2-1-5-17-16/h1-8,19H,(H,17,18)/b14-6- |

InChI Key |

VHCZWXXMSGKCKC-NSIKDUERSA-N |

Isomeric SMILES |

C1=CC2=C(NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)N=C1 |

Canonical SMILES |

C1=CC2=C(NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Haspin-IN-3 in Mitosis

Abstract

Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis. Its primary function is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical signaling event that orchestrates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere. The dysregulation of Haspin is implicated in genomic instability and oncogenesis, making it a compelling target for anti-cancer therapeutics. This compound is a potent and specific small molecule inhibitor of Haspin kinase. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mitotic progression, presenting quantitative data on its potency, and outlining key experimental protocols for its study.

The Role of Haspin Kinase in Mitotic Regulation

Haspin is a crucial regulator of mitosis, ensuring proper chromosome alignment and segregation.[1][2] Its kinase activity is tightly regulated during the cell cycle, peaking in mitosis. The sole well-characterized substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3).[3][4] This phosphorylation event (H3T3ph) occurs predominantly at the inner centromeres of mitotic chromosomes.[2][4]

The phosphorylation of H3T3 by Haspin creates a docking site for the CPC, a key regulatory complex in mitosis.[5][6] The CPC, which includes the kinase Aurora B and the H3T3ph-binding protein Survivin, is thus recruited to the centromeres.[6] This precise localization of the CPC is essential for:

-

Correcting improper microtubule-kinetochore attachments: Aurora B kinase, a component of the CPC, phosphorylates substrates at the kinetochore to destabilize incorrect attachments, allowing for their correction.[6]

-

Ensuring sister chromatid cohesion: Haspin is required to protect the cohesin complex at the centromeres from premature dissociation.[2][4]

-

Activating the Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that delays anaphase onset until all chromosomes are properly attached to the mitotic spindle.[2][4]

Depletion or inhibition of Haspin leads to a failure in CPC recruitment to the centromere, resulting in chromosome misalignment, premature loss of sister chromatid cohesion, mitotic arrest, and ultimately, cell death.[2][7][8]

This compound: A Potent Inhibitor of Haspin Kinase

This compound is a small molecule compound identified as a potent inhibitor of Haspin kinase.[9][10][11] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of the Haspin enzyme.[7] By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase.

The direct consequence of Haspin inhibition by this compound is the suppression of Histone H3 Threonine 3 phosphorylation. This blockade initiates a cascade of downstream effects that disrupt the mitotic process:

-

Inhibition of H3T3 Phosphorylation: Cellular levels of H3T3ph are significantly reduced.[12]

-

Disruption of CPC Localization: Without the H3T3ph docking site, the Chromosomal Passenger Complex fails to accumulate at the centromeres.[5][7]

-

Chromosome Segregation Errors: The mislocalization of Aurora B kinase leads to incorrect microtubule-kinetochore attachments that are not efficiently corrected.[7]

-

Mitotic Arrest and Cell Death: The accumulation of segregation errors activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[2][7] This sustained arrest often triggers apoptosis, forming the basis of the anti-cancer effects of Haspin inhibitors.[7][8]

-

Delayed Mitotic Entry: In addition to disrupting mitosis itself, Haspin inhibition can also delay the entry into mitosis by extending the G2 phase of the cell cycle.[12][13]

Quantitative Data

The potency of this compound and other relevant inhibitors is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Haspin enzyme by 50% in vitro.

| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |

| This compound | Haspin | 14 | [5][9][10][14][15] |

| CHR-6494 | Haspin | 2 | [5] |

| Haspin-IN-4 | Haspin | 0.01 | [5] |

| MU1920 | Haspin | 6 | [5] |

| LDN-192960 | Haspin, DYRK2 | 10 (Haspin), 48 (DYRK2) | [5] |

| LDN-209929 | Haspin | 55 | [5] |

| Haspin-IN-2 | Haspin | 50 | [5] |

| Haspin-IN-1 | Haspin, CLK1, DYRK1A | 119 (Haspin) | [5] |

The cellular effects resulting from the inhibition of Haspin kinase activity are summarized in the following table.

| Effect | Description | Consequence | Reference(s) |

| Reduced H3T3ph | Decreased phosphorylation of Histone H3 at Threonine 3. | Loss of CPC docking site at the centromere. | [12] |

| Chromosome Misalignment | Failure of chromosomes to align properly at the metaphase plate. | Activation of the Spindle Assembly Checkpoint. | [2][3] |

| Mitotic Delay/Arrest | Cells are delayed in or arrested at the G2/M phase of the cell cycle. | Prolonged mitosis can lead to mitotic catastrophe and cell death. | [2][12][13] |

| Premature Sister Chromatid Separation | Loss of cohesion between sister chromatids before anaphase. | Aneuploidy in daughter cells if mitosis completes. | [2] |

| Induction of Apoptosis | Programmed cell death is triggered in response to mitotic errors. | Anti-proliferative and anti-cancer effects. | [7][8] |

Mandatory Visualizations

References

- 1. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. invivochem.net [invivochem.net]

- 11. This compound | Haspin抑制剂 | MCE [medchemexpress.cn]

- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.eu [file.medchemexpress.eu]

- 15. glpbio.com [glpbio.com]

role of haspin kinase in chromosome segregation

An In-depth Technical Guide on the Role of Haspin Kinase in Chromosome Segregation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Haspin, an atypical serine/threonine kinase, has emerged as a critical regulator of mitotic fidelity. Its primary role is to ensure the accurate segregation of chromosomes by creating a specific histone modification that serves as a recruitment platform for the Chromosomal Passenger Complex (CPC). This guide provides a comprehensive overview of Haspin's molecular function, its intricate regulation during the cell cycle, and the downstream consequences of its activity on chromosome dynamics. We present quantitative data on its enzymatic activity and inhibition, detail key experimental protocols for its study, and provide visual representations of its signaling pathway and the cellular consequences of its inhibition. The unique mechanism of Haspin and its overexpression in various cancers position it as a promising target for novel anti-mitotic therapies.

Introduction to Haspin Kinase

Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a protein kinase essential for the proper alignment and segregation of chromosomes during mitosis.[1][2] Unlike many other mitotic kinases, Haspin is structurally distinct from conventional eukaryotic protein kinases (ePKs), possessing an atypical kinase domain that is constitutively active.[3][4][5] Its expression is not strictly limited to germ cells; it is also found in all proliferating somatic cells.[6] The primary and most well-characterized function of Haspin is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during mitosis, a modification that is pivotal for orchestrating key mitotic events.[4][6][7]

Molecular Function and Mechanism of Action

The Atypical Kinase Domain

The crystal structure of the human Haspin kinase domain reveals a classic bi-lobed architecture but with several unique features that distinguish it from typical ePKs.[3][4][5] Notably, it lacks some of the highly conserved motifs usually required for kinase activity, yet it maintains a constitutively active conformation.[3][4] This inherent activity is stabilized by specific inserts within its structure. The activation segment of Haspin is uniquely adapted for the specific recognition of the basic histone H3 tail.[3]

Phosphorylation of Histone H3 at Threonine 3 (H3T3ph)

The sole identified substrate of Haspin in the context of chromosome segregation is Histone H3.[4] Haspin specifically phosphorylates the threonine residue at position 3 (H3T3).[3][6] This phosphorylation event begins in prophase, becomes concentrated at the inner centromeres during prometaphase and metaphase, and the mark is subsequently removed during anaphase.[2][6][8]

The H3T3ph mark created by Haspin serves as a crucial docking site for the Chromosomal Passenger Complex (CPC), a master regulator of mitosis.[9][10][11] The Survivin subunit of the CPC directly binds to this phosphorylated histone tail, thereby recruiting the entire complex, including the catalytic subunit Aurora B kinase, to the centromere.[10][12][13]

The Haspin-CPC-Aurora B Axis in Chromosome Segregation

The recruitment of the CPC to the centromere by Haspin-mediated H3T3ph is fundamental for ensuring mitotic fidelity through several mechanisms:

-

Correction of Kinetochore-Microtubule Attachments: Centromeric Aurora B, positioned by Haspin, phosphorylates multiple substrates to destabilize incorrect attachments between kinetochores and spindle microtubules.[9] This error correction mechanism is essential for ensuring that sister chromatids are correctly attached to opposite spindle poles (biorientation) before anaphase onset.

-

Spindle Assembly Checkpoint (SAC) Signaling: By promoting the proper localization of Aurora B, Haspin activity is required for robust SAC signaling in response to misaligned chromosomes.[9] The SAC prevents premature entry into anaphase until all chromosomes are properly bioriented.

-

Protection of Centromeric Cohesion: Haspin is required to protect the cohesin complex at the centromeres from premature removal during prophase and prometaphase.[4][14] Depletion of Haspin leads to a premature loss of sister chromatid cohesion.[8] This function ensures that sister chromatids remain linked until the metaphase-to-anaphase transition.

Regulation of Haspin Kinase Activity

While the Haspin kinase domain is constitutively active, its activity and localization are tightly regulated throughout the cell cycle to ensure that H3T3 phosphorylation occurs only during mitosis.[4]

-

Cell Cycle Expression: Haspin protein levels remain relatively constant throughout the cell cycle.[4]

-

Mitotic Phosphorylation: Haspin itself is heavily phosphorylated during mitosis.[1][6] This phosphorylation, primarily in its N-terminal domain, is initiated by Cyclin B/Cdk1 and further enhanced by other mitotic kinases like Plk1.[8] These phosphorylation events are thought to enhance Haspin's ability to phosphorylate H3T3 in the cellular context.[8]

-

Substrate Accessibility and Context: The ability of Haspin to phosphorylate H3T3 is also influenced by other nearby histone modifications. For instance, methylation of the adjacent lysine 4 on Histone H3 (H3K4me) can negatively impact substrate recognition by Haspin.[3]

The signaling pathway involving Haspin is critical for mitotic progression.

Consequences of Haspin Depletion or Inhibition

Disruption of Haspin function, either through RNA interference (RNAi) or small molecule inhibitors, leads to severe mitotic defects:

-

Chromosome Misalignment: The most prominent phenotype is the failure of chromosomes to align properly at the metaphase plate.[1][4][6]

-

Loss of Centromeric CPC: Inhibition of Haspin kinase activity prevents the recruitment of Aurora B to the centromeres.[9]

-

Premature Sister Chromatid Separation: Depletion of Haspin results in the premature loss of cohesin from chromosome arms and centromeres.[4][8]

-

Mitotic Arrest: The combination of chromosome misalignment and cohesion defects activates the spindle assembly checkpoint, leading to a prolonged arrest in a prometaphase-like state.[4]

These consequences highlight Haspin's indispensable role in ensuring the fidelity of chromosome segregation.

Quantitative Data Summary

Table 1: Kinetic Properties of Human Haspin Kinase

| Substrate | Km (ATP) | Km (H3 peptide) | kcat | Reference |

| H3 (1-21) peptide (Full-length Haspin) | ~15 µM | ~0.5 µM | ~3.0 s-1 | [3] |

| H3 (1-21) peptide (Kinase domain only) | ~3 µM | ~3.0 µM | ~0.2 s-1 | [3] |

Data are approximate values derived from published studies and may vary based on specific assay conditions.

Table 2: Potency of Selected Haspin Kinase Inhibitors

| Inhibitor | IC50 (in vitro) | Cell-based Assay Effect | Reference |

| CHR-6494 | 2 nM | Inhibits H3T3 phosphorylation | [11] |

| 5-Iodotubercidin (5-ITu) | ~25 nM | Induces mitotic delay | [8] |

| LDN-192960 | 10 nM | Inhibits Haspin and DYRK2 | [11] |

| CX-6258 | Potent inhibitor | Reduces proliferation, causes G2/M arrest | [15][16] |

| Staurosporine | 0.36 µM | Broad-spectrum kinase inhibitor | [17] |

Key Experimental Protocols

In Vitro Haspin Kinase Assay (Radiometric)

This protocol is used to measure the direct phosphorylation of a substrate by recombinant Haspin kinase.

-

Recombinant Protein: Purify recombinant full-length or kinase domain of Haspin (e.g., as a GST or MBP fusion protein) from E. coli.

-

Substrate: Use recombinant Histone H3 or a synthetic peptide corresponding to the N-terminus of H3 (e.g., H3 1-21).

-

Reaction Mixture: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Assay:

-

To the reaction buffer, add the substrate (e.g., 1 µg Histone H3), recombinant Haspin kinase (e.g., 50 ng), and ATP. The ATP mix should contain cold ATP (e.g., 50 µM final concentration) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated radioactivity.

-

Quantify band intensity using appropriate software.

-

Haspin Depletion by RNA Interference (RNAi)

This protocol is used to study the cellular consequences of reduced Haspin expression.

-

Cell Culture: Plate a human cell line (e.g., HeLa, U2OS) at an appropriate density to be 30-50% confluent at the time of transfection.

-

Transfection Reagent: Use a lipid-based transfection reagent such as Lipofectamine RNAiMAX.

-

siRNA: Use validated siRNAs targeting Haspin mRNA (typically 20-100 nM final concentration) and a non-targeting control siRNA.

-

Procedure:

-

Dilute siRNA in a serum-free medium.

-

Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

Analysis:

-

Incubate cells for 48-72 hours post-transfection.

-

Harvest cells for analysis. Confirm Haspin knockdown by Western blotting or qRT-PCR.

-

Analyze cellular phenotypes by immunofluorescence microscopy (to assess chromosome alignment, CPC localization) or flow cytometry (to assess cell cycle distribution).[18]

-

Immunofluorescence Staining for H3T3ph and Chromosome Alignment

This protocol allows for the visualization of Haspin's activity and its effect on chromosome organization in cells.

-

Cell Preparation: Grow cells on glass coverslips. Apply treatments as required (e.g., Haspin inhibitor, synchronization agents).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for H3T3ph, a centromere marker (e.g., CREST), and α-tubulin (for the spindle).

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Stain DNA with DAPI or Hoechst 33342. Mount the coverslip on a microscope slide with an anti-fade mounting medium.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze chromosome alignment, H3T3ph localization, and spindle morphology.

Haspin as a Therapeutic Target in Oncology

The essential role of Haspin in mitosis makes it an attractive target for cancer therapy.[19] Cancer cells, characterized by uncontrolled proliferation, are particularly vulnerable to agents that disrupt cell division. Haspin is frequently overexpressed in various cancers, and its inhibition has been shown to prevent cancer cell growth and induce apoptosis.[19][20][21]

Several small molecule inhibitors of Haspin have been developed.[7][22] These inhibitors effectively block H3T3 phosphorylation, leading to mitotic catastrophe and cell death in cancer cell lines.[7][15] The development of highly potent and selective Haspin inhibitors is an active area of research, with the potential to yield a new class of anti-mitotic drugs for cancer treatment.[16][19]

Conclusion

Haspin kinase is a pivotal regulator of chromosome segregation. Through its unique ability to phosphorylate Histone H3 at Threonine 3, it establishes a crucial link between the chromatin and the core mitotic machinery. The Haspin-mediated recruitment of the Chromosomal Passenger Complex to the centromere is essential for correcting improper microtubule attachments and maintaining sister chromatid cohesion, thereby safeguarding genomic stability during cell division. The profound mitotic defects caused by its inhibition, coupled with its upregulation in malignant tissues, underscore its significance as a high-value target for the development of novel cancer therapeutics. Further research into the broader functions and regulation of Haspin will continue to illuminate the complex mechanisms governing mitosis and offer new avenues for therapeutic intervention.

References

- 1. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 8. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | The chromosomal passenger complex (CPC) as a key orchestrator of orderly mitotic exit and cytokinesis [frontiersin.org]

- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 14. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

Haspin-IN-3: A Technical Guide to a Novel Anticancer Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) has emerged as a compelling target in oncology due to its critical role in mitotic progression. This atypical serine/threonine kinase is the sole enzyme responsible for phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during cell division. Overexpression of Haspin is frequently observed in various malignancies, correlating with tumor progression and poor prognosis. Haspin-IN-3 has been identified as a potent and selective inhibitor of Haspin kinase, demonstrating significant anticancer effects in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates.

Introduction to Haspin Kinase and Its Role in Cancer

Haspin, encoded by the GSG2 gene, is a crucial regulator of mitosis.[1][2] Its primary function is the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][2] This post-translational modification acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes key mitotic regulators like Aurora B kinase. The correct localization of the CPC to the centromere is essential for proper kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis.

Dysregulation of Haspin activity leads to mitotic errors, including chromosome misalignment and segregation defects, which can result in aneuploidy, a hallmark of cancer.[1] Notably, Haspin is often overexpressed in a wide range of cancers, and its elevated levels are associated with increased cell proliferation and tumor aggressiveness.[2] These findings underscore Haspin as a promising therapeutic target for the development of novel anticancer agents. Small molecule inhibitors of Haspin, such as this compound, are designed to disrupt its catalytic activity, leading to mitotic catastrophe and selective killing of rapidly dividing cancer cells.[1]

This compound: A Potent Inhibitor of Haspin Kinase

This compound is a small molecule inhibitor that demonstrates high potency against Haspin kinase.

In Vitro Kinase Inhibition

This compound exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range against its target, indicating a strong and specific interaction.

| Compound | Target | IC50 (nM) |

| This compound | Haspin Kinase | 14 |

Table 1: In vitro inhibitory activity of this compound against Haspin kinase.[3]

Antiproliferative Activity in Cancer Cell Lines

The potent inhibition of Haspin kinase by this compound translates into significant antiproliferative effects across various cancer cell lines. A compound identified as HSD972, which is understood to be this compound, has been evaluated for its ability to inhibit the growth of several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 3.2 |

| HeLa | Cervical Cancer | 4.5 |

| A375 | Melanoma | 6.8 |

Table 2: Antiproliferative activity (IC50 values) of HSD972 (this compound) in various cancer cell lines after 72 hours of treatment.

Mechanism of Action

The anticancer activity of this compound is primarily driven by its inhibition of Haspin kinase, which sets off a cascade of events culminating in mitotic defects and cell death.

Inhibition of Histone H3 Phosphorylation and Mitotic Disruption

By binding to the ATP-binding pocket of Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3. This abrogation of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex to the centromeres. The mislocalization of the CPC leads to improper chromosome alignment during metaphase, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe. This process results in a G2/M phase cell cycle arrest.

Induction of the cGAS-STING Pathway

A significant consequence of the mitotic disruption caused by Haspin inhibition is the formation of micronuclei. These are small, extranuclear bodies that contain fragments of chromosomes that have failed to properly segregate during mitosis. The DNA within these micronuclei can be exposed to the cytoplasm, where it is recognized by the cyclic GMP-AMP synthase (cGAS) protein. cGAS activation leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the Stimulator of Interferon Genes (STING) pathway.[4][5] Activation of the cGAS-STING pathway triggers a type I interferon response, promoting an anti-tumor immune response.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa, A375)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions (including a vehicle control with DMSO).

-

Incubate the cells for 72 hours.

-

Add 10-20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Histone H3 Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the levels of phosphorylated histone H3.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.[6]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[6][7]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6][7]

-

Analyze the samples using a flow cytometer to measure the DNA content.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]

Experimental and Drug Discovery Workflow

The evaluation of a potential anticancer therapeutic like this compound follows a structured workflow from initial screening to more detailed mechanistic studies.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel class of anticancer therapeutics. Its potent and specific inhibition of Haspin kinase, leading to mitotic catastrophe and activation of innate immune signaling, provides a dual mechanism for combating cancer. The data presented in this guide highlight the potential of this compound and provide a framework for its further investigation.

Future research should focus on expanding the evaluation of this compound to a broader range of cancer models, including patient-derived xenografts and organoids, to better predict clinical efficacy. Further optimization of the chemical scaffold could lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Additionally, exploring combination therapies, for instance with immune checkpoint inhibitors, could leverage the immune-stimulatory effects of Haspin inhibition to achieve synergistic anticancer activity. The continued investigation of Haspin inhibitors like this compound holds significant promise for advancing cancer therapy.

References

- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

The Effect of Haspin-IN-3 on Histone H3 Threonine 3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Haspin-IN-3, a potent inhibitor of Haspin kinase, and its downstream effects on the phosphorylation of histone H3 at threonine 3 (H3T3ph). This document details the mechanism of action, presents quantitative data on inhibitor potency, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to Haspin Kinase and H3T3 Phosphorylation

Haspin, a serine/threonine kinase, plays a pivotal role in the regulation of mitosis.[1][2] Its primary known substrate is histone H3, which it phosphorylates at the threonine 3 residue (H3T3ph).[3] This phosphorylation event is a critical component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC) at the centromeres during mitosis.[4][5] The recruitment of the CPC, which includes the kinase Aurora B, is essential for proper chromosome alignment and segregation, ensuring genomic stability.[4] Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[6]

This compound: A Potent Inhibitor of Haspin Kinase

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Haspin kinase, thereby preventing the phosphorylation of histone H3. Its potency makes it a valuable tool for studying the cellular functions of Haspin and as a potential lead compound for anticancer drug development.

Quantitative Data

The inhibitory activity of this compound and other relevant Haspin inhibitors is summarized in the table below. While a comprehensive kinase selectivity profile for this compound is not publicly available, the data for other inhibitors highlight the ongoing efforts to develop highly selective compounds.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Haspin | 14 | Biochemical Assay | [7][8] |

| HSD972 | Haspin | 14 | ADP-Glo Kinase Assay | [6] |

| CHR-6494 | Haspin | 2 | Biochemical Assay | [9] |

| LDN-192960 | Haspin | 10 | Biochemical Assay | [9] |

| DYRK2 | 48 | Biochemical Assay | [9] |

Signaling Pathway

The regulation of H3T3 phosphorylation is a tightly controlled process involving multiple mitotic kinases. The following diagram illustrates the signaling pathway leading to Haspin activation and its subsequent phosphorylation of histone H3.

Caption: Haspin kinase is activated by Cdk1 and Plk1, leading to H3T3ph and CPC recruitment.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on H3T3 phosphorylation.

In Vitro Haspin Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of purified Haspin by quantifying the amount of ADP produced.

Materials:

-

Recombinant human Haspin kinase

-

Casein protein (substrate)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 0.1 mg/ml BSA)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, combine the reaction buffer, 10 µM ATP, 0.1 mg/mL casein, the desired concentration of this compound (or DMSO control), and 5 ng/µL of Haspin kinase in a final volume of 5 µL.

-

Incubate the reaction at room temperature for 3 hours.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.[6]

Cell-Based H3T3ph Inhibition Assay (Immunofluorescence)

This protocol describes how to assess the inhibition of H3T3 phosphorylation in cultured cells treated with this compound.

Materials:

-

HeLa or U2OS cells

-

This compound

-

Cell culture medium and supplements

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)

-

Secondary antibody: Fluorescently labeled anti-rabbit IgG

-

DAPI (for nuclear counterstaining)

-

Microscopy imaging system

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified duration (e.g., 2-24 hours).

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity of the phospho-H3 (Thr3) signal in the nucleus.

Western Blotting for H3T3ph

This method allows for the quantification of total cellular levels of H3T3ph following treatment with this compound.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Mouse anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with various concentrations of this compound and determine protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-H3 (Thr3) antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody to normalize for loading.[10]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical in vitro kinase inhibition assay and a cell-based study of this compound's effects.

Caption: Workflow for determining the IC50 of this compound in a biochemical assay.

References

- 1. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect of Haspin Inhibition: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin (Histone H3 Associated Protein Kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target in oncology. Its singular known substrate in mitotic cells is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This seemingly simple modification initiates a cascade of events essential for faithful chromosome segregation. Consequently, the inhibition of haspin kinase activity triggers a profound disruption of mitotic processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of the core cellular pathways affected by haspin inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.

The Core Cellular Pathway: The Haspin-Aurora B Signaling Axis

The primary and most well-characterized pathway disrupted by haspin inhibition is the recruitment and activation of the Chromosomal Passenger Complex (CPC) at the centromere. The CPC, a key regulator of mitosis, is composed of Aurora B kinase, INCENP, Survivin, and Borealin. Haspin-mediated phosphorylation of Histone H3 at Threonine 3 creates a docking site for the CPC, specifically for the CPC subunit Survivin. This localization of the CPC to the inner centromere is crucial for Aurora B kinase to phosphorylate its various substrates, which in turn govern correct kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC).

Inhibition of haspin breaks this critical link. The absence of the H3T3ph mark prevents the proper localization of the CPC to the centromeres. As a result, Aurora B kinase is not appropriately positioned to execute its functions, leading to a cascade of downstream mitotic errors.

Target Validation of Haspin-IN-3 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of Haspin-IN-3, a potent inhibitor of the mitotic kinase Haspin, in cancer cell lines. Haspin is a critical regulator of mitosis, and its inhibition presents a promising therapeutic strategy for various cancers. This document details the underlying biological pathways, experimental methodologies for target validation, and quantitative data on the effects of Haspin inhibition.

Introduction to Haspin Kinase

Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome alignment at the metaphase plate.[4]

Inhibition of Haspin disrupts this signaling cascade, leading to defects in chromosome alignment, prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][5] This specific role in mitosis makes Haspin an attractive target for anticancer drug development, as inhibitors would selectively affect proliferating cells while sparing non-dividing, healthy cells.[5] this compound is a potent small molecule inhibitor of Haspin with an IC50 of 14 nM.[6][7][8]

Signaling Pathway and Mechanism of Action

The inhibition of Haspin by this compound initiates a cascade of events that disrupt the normal progression of mitosis. The following diagram illustrates the key signaling pathway.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. medicine.uams.edu [medicine.uams.edu]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 8. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of Haspin-IN-3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data and the broader context of inhibiting the mitotic kinase Haspin, with a specific focus on the potent inhibitor, Haspin-IN-3. Due to the limited publicly available preclinical data specifically for this compound, this document also incorporates methodologies and findings from studies on other well-characterized Haspin inhibitors to provide a thorough understanding of the preclinical evaluation of this class of compounds.

Introduction to Haspin Kinase Inhibition

Haspin, a serine/threonine kinase, plays a pivotal role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is crucial for the proper alignment of chromosomes during mitosis.[1] The inhibition of Haspin has emerged as a promising strategy in cancer therapy, as it disrupts the mitotic process in rapidly dividing cancer cells, leading to mitotic arrest and subsequent cell death.[2] Preclinical studies on various Haspin inhibitors have demonstrated their potential in reducing tumor growth in models of leukemia, breast cancer, and colorectal cancer.[2]

This compound: A Potent 7-Azaindole Derivative

This compound, also identified as compound 8l in its discovery publication, is a novel and potent inhibitor of Haspin kinase.[2] It belongs to a class of 7-azaindole derivatives bearing benzocycloalkanone motifs.[3]

Quantitative Data

The primary quantitative data available for this compound is its in vitro potency against its target kinase.

| Compound | Target | IC50 (nM) | Reference |

| This compound (compound 8l) | Haspin | 14 | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further preclinical data, including cell-based activity (e.g., GI50 in cancer cell lines), in vivo efficacy, and pharmacokinetic profiles for this compound, are not extensively available in the public domain. To illustrate the typical preclinical characterization of a Haspin inhibitor, data from other compounds in this class are referenced in the subsequent sections.

Mechanism of Action of Haspin Inhibitors

Haspin inhibitors, including this compound, act by competing with ATP for the binding pocket of the Haspin kinase enzyme.[2] This prevents the phosphorylation of histone H3 at threonine 3. The absence of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres.[2] This disruption leads to defects in chromosome segregation, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.

Caption: Mechanism of Haspin kinase action and its inhibition by this compound.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, this section provides representative methodologies for key experiments used in the preclinical evaluation of Haspin inhibitors, drawn from studies on similar compounds.

In Vitro Kinase Inhibition Assay (Example Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Haspin kinase.

Objective: To determine the IC50 value of a test compound against Haspin kinase.

Materials:

-

Recombinant Haspin kinase

-

Histone H3 peptide substrate

-

ATP

-

Assay buffer

-

Test compound (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant Haspin kinase, and the histone H3 peptide substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 1-3 hours).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

References

The Role of Haspin Kinase in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Haploid Germ Cell-Specific Nuclear Protein Kinase (Haspin), also known as GSG2, is an atypical serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division.[1][2] Unlike many other kinases, Haspin's activity is not regulated by activation loop phosphorylation; instead, its unique structure confers a constitutively active conformation.[3][4] Its primary and most well-characterized function is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during mitosis, a critical event for the proper alignment and segregation of chromosomes.[5][6][7] Due to its essential role in mitosis and its frequent upregulation in various cancers, Haspin has emerged as a promising target for novel anticancer therapies.[1][8][9]

This guide provides an in-depth overview of Haspin's function in cell cycle control, its regulatory mechanisms, key experimental methodologies for its study, and its significance as a therapeutic target.

Core Function and Regulation of Haspin in Mitosis

Haspin's expression levels remain relatively constant throughout the cell cycle.[3] However, its kinase activity towards H3T3 is significantly enhanced during mitosis.[10] This activation is triggered by a series of phosphorylation events within its N-terminal domain, initiated by Cyclin B/Cdk1 and further promoted by other key mitotic kinases such as Polo-like kinase 1 (Plk1) and Aurora B.[10][11][12]

The central role of Haspin is to establish a "histone code" that directs the localization of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes the kinase Aurora B and its regulatory subunits Survivin, INCENP, and Borealin, is a master regulator of mitotic events.[12][13]

The signaling cascade proceeds as follows:

-

Activation: In early mitosis, kinases like Cdk1 and Plk1 phosphorylate Haspin, enhancing its activity.[11]

-

H3T3 Phosphorylation: Activated Haspin phosphorylates Histone H3 at Threonine 3, primarily at the inner centromeres.[3][6]

-

CPC Recruitment: The H3T3ph mark acts as a docking site for the CPC subunit Survivin.[11][14] This recruitment is essential for concentrating Aurora B kinase at the centromeres.[5][13]

-

Aurora B Function: Centromeric Aurora B then phosphorylates multiple substrates to ensure the correction of erroneous kinetochore-microtubule attachments and to activate the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature sister chromatid separation.[3][13]

-

Feedback Loop: A positive feedback loop exists where centromeric Aurora B can, in turn, phosphorylate Haspin, further promoting CPC accumulation.[12]

This pathway is critical for maintaining genomic stability. Disruption of Haspin function leads to severe mitotic defects.

Consequences of Haspin Depletion and Inhibition

Interfering with Haspin function, either through RNA interference (RNAi) or small molecule inhibitors, has profound effects on cell cycle progression, extending beyond mitosis into interphase.

-

Mitotic Defects: The most prominent effects of Haspin loss are mitotic. Cells exhibit a failure of chromosomes to align correctly at the metaphase plate, premature loss of sister chromatid cohesion, and the formation of multipolar spindles.[3][10] These defects lead to the activation of the spindle assembly checkpoint and a mitotic arrest in a prometaphase-like state.[2][3]

-

Interphase Delay: Haspin inhibition also impacts interphase. Treatment with Haspin inhibitors or Haspin knockdown can delay entry into mitosis by causing an extended S or G2 phase.[10][15][16] This suggests Haspin has roles in regulating the G2/M transition.[10]

-

Postmitotic Arrest: In some cell lines, Haspin deficiency leads to mitotic cell death or a G1 arrest in the subsequent cell cycle, often associated with the induction of the p21 checkpoint protein.[16]

The consequences of disrupting the Haspin pathway underscore its importance for multiple stages of the cell cycle.

Quantitative Data on Haspin Inhibition

The development of small molecule inhibitors has been crucial for dissecting Haspin's function. These compounds provide a means for acute, reversible inhibition, complementing genetic approaches.

| Inhibitor | Target(s) | IC50 | Cellular Effect | Reference(s) |

| 5-Iodotubercidin (5-ITu) | Haspin, CLK family | Not specified | Potent Haspin inhibitor used to study mitotic consequences. | [4][10] |

| CHR-6494 | Haspin | Not specified | Delays mitotic entry and interphase progression in HeLa and U2OS cells. | [10][15] |

| LDN-192960 | Haspin | 10 nM | Potent acridine-derivative Haspin inhibitor identified via HTS. | [2] |

| CX-6258 | Haspin | Not specified | Active against melanoma cell lines, induces G2/M arrest and cGAS-STING pathway activation. | [17][18] |

Table 1: Summary of Selected Haspin Inhibitors and Their Effects.

| Condition | Cell Line | Measured Effect | Observation | Reference(s) |

| Haspin siRNA | HeLa | Interphase Duration | Prolonged in asynchronous cells. | [10] |

| Haspin siRNA | HeLa, U2OS | S/G2 Duration | Greatly prolonged, followed by mitotic death or G1 arrest. | [16] |

| CHR-6494 Treatment | U2OS | Cell Cycle Markers | Higher levels of Cyclin A/B and Cdk1-Y15P, indicative of a prolonged G2 phase. | [10] |

| Haspin Inhibition | U2OS | Aurora B Substrates | Reduced phosphorylation of centromeric targets like MCAK and CENP-A (S7). | [13] |

Table 2: Cellular Consequences of Haspin Depletion or Inhibition.

Key Experimental Protocols

Studying Haspin function involves a combination of molecular biology, cell biology, and biochemical techniques.

4.1 Haspin Depletion using RNA interference (RNAi)

This method is used to reduce the expression of Haspin protein to study the resulting cellular phenotype.

-

Objective: To specifically knock down Haspin mRNA and protein levels.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute a validated Haspin-targeting siRNA oligonucleotide and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells dropwise.

-

Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the cell type and the rate of protein turnover.

-

Validation and Analysis: Harvest a subset of cells to validate knockdown efficiency via immunoblotting for Haspin protein. The remaining cells can be used for downstream analysis, such as immunofluorescence microscopy to assess mitotic defects or time-lapse imaging to monitor cell cycle progression.[6][10]

-

4.2 Immunoblotting for Phospho-H3T3 and Cell Cycle Markers

This technique is used to quantify changes in the levels of total and phosphorylated proteins following Haspin inhibition or depletion.

-

Objective: To detect the levels of H3T3ph, cyclins, and other cell cycle proteins.

-

Protocol:

-

Cell Lysis: Harvest cells by scraping and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-H3-Thr3, anti-Cyclin B1, anti-Cdk1-pY15) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

4.3 Immunofluorescence Microscopy for Chromosome Alignment

This method allows for the visualization of Haspin's subcellular localization and the assessment of mitotic phenotypes.

-

Objective: To visualize chromosome and spindle morphology in cells depleted of Haspin.

-

Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatment (e.g., siRNA, inhibitor).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Staining: Incubate with primary antibodies (e.g., anti-phospho-H3-Thr3, anti-α-tubulin to stain microtubules) for 1-2 hours.[10]

-

Secondary Antibody Staining: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.

-

DNA Counterstaining: Stain the DNA with a dye like DAPI or Hoechst 33342 for 5-10 minutes.[10]

-

Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope. Analyze images for defects in chromosome congression to the metaphase plate.

-

Conclusion and Future Directions

Haspin is a crucial regulator of mitotic fidelity, acting through the phosphorylation of H3T3 to ensure the proper localization and function of the Aurora B-containing Chromosomal Passenger Complex.[13][14] Its role in maintaining chromosome cohesion and alignment makes it essential for preventing genomic instability.[3][20] The discovery that Haspin is overexpressed in many cancers and that its inhibition can halt cancer cell proliferation has positioned it as a compelling target for drug development.[1][5][21]

Future research will likely focus on identifying additional Haspin substrates to uncover potential functions outside of the well-established H3T3-CPC axis, further elucidating its role in interphase, and developing highly specific and potent inhibitors for clinical application.[3][4] A thorough understanding of the Haspin signaling network will be vital for leveraging its therapeutic potential in oncology and potentially other diseases linked to aberrant cell division.[5]

References

- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csmres.co.uk [csmres.co.uk]

- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. rupress.org [rupress.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HASPIN histone H3 associated protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for the Inhibitory Activity of Haspin-IN-3: A Technical Guide

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a unique serine/threonine kinase that plays a pivotal role in the faithful segregation of chromosomes during mitosis.[1][2][3] Its sole identified substrate is Histone H3, which it specifically phosphorylates at the threonine 3 residue (H3T3ph).[2][4][5][6] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), localizing key mitotic regulators like Aurora B kinase to the centromere to ensure proper chromosome alignment and segregation.[6][7] Dysregulation of Haspin activity can lead to mitotic defects and is associated with cancer, making it an attractive therapeutic target.[4][6] Haspin-IN-3 is a potent small-molecule inhibitor of Haspin kinase. This guide provides an in-depth analysis of the structural and molecular basis of its inhibitory action, intended for researchers and professionals in drug development.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of Haspin kinase. Its activity, along with other notable Haspin inhibitors, is summarized below. This quantitative data provides a comparative landscape of inhibitor potency, crucial for selecting appropriate chemical probes and for structure-activity relationship (SAR) studies.

| Inhibitor Name | IC50 / Kd | Target(s) | Notes |

| This compound | 14 nM (IC50) | Haspin | Potent and specific Haspin inhibitor with anticancer effects.[3][5][8][9][10] |

| Haspin-IN-4 | 0.01 nM (IC50) | Haspin | A highly potent and selective inhibitor of Haspin.[5] |

| CHR-6494 | 2 nM (IC50) | Haspin | A potent inhibitor that effectively blocks H3T3 phosphorylation.[3][5] |

| MU1920 | 6 nM (IC50) | Haspin | An ATP-competitive and selective Haspin inhibitor.[5] |

| LDN-192960 | 10 nM (IC50) | Haspin, DYRK2 | Dual inhibitor of Haspin and DYRK2 (IC50 = 48 nM).[3][5] |

| HSK205 | 0.55 nM (Kd) | Haspin, FLT3 | Dual inhibitor targeting both Haspin and FLT3 kinase.[11] |

| ARC-3372 | 150 nM (Kd) | Haspin | Bisubstrate inhibitor targeting both ATP and peptide binding sites.[12] |

Molecular Mechanism and Signaling Pathway

Haspin's role is central to the "histone code" that governs mitotic events. Its activity is tightly regulated and integrated into the broader cell cycle machinery.

The Haspin Signaling Pathway

During mitosis, Haspin localizes to chromosomes and phosphorylates histone H3 at threonine 3.[2][13] This H3T3ph mark serves as a specific binding site for the BIR domain of Survivin, a core component of the Chromosomal Passenger Complex (CPC).[7] This recruitment is essential for concentrating the CPC, and thereby Aurora B kinase, at the inner centromere. Aurora B then phosphorylates its own substrates to correct improper microtubule-kinetochore attachments and to activate the spindle assembly checkpoint, thus preventing premature chromosome segregation.

Caption: The mitotic signaling pathway initiated by Haspin kinase.

Mechanism of Inhibition by this compound

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the catalytic domain of Haspin kinase.[4] This occupation of the active site physically blocks the binding of ATP, the phosphate donor, thereby preventing the phosphorylation of histone H3. The lack of the H3T3ph signal disrupts the entire downstream signaling cascade, leading to the mislocalization of the CPC, mitotic defects, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells.[4]

Caption: ATP-competitive inhibition mechanism of this compound.

Experimental Protocols

The characterization of Haspin inhibitors like this compound relies on a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (TR-FRET)

This high-throughput assay quantitatively measures the inhibitory effect of a compound on Haspin's enzymatic activity.[14]

Principle: The assay detects the phosphorylation of a biotinylated histone H3 peptide substrate. A Europium (Eu)-labeled anti-H3T3ph antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (SA-APC) acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the Eu and APC into close proximity and generating a FRET signal.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Enzyme: Recombinant human Haspin kinase (e.g., 0.1 nM final concentration).

-

Substrate: Biotinylated Histone H3 (1-21) peptide (e.g., 0.1 µM final concentration).

-

Inhibitor: this compound serially diluted in DMSO (e.g., 10-point, 3-fold dilution starting from 10 µM).

-

ATP: 200 µM final concentration.

-

Stop/Detection Buffer: 50 mM EDTA, 2 nM Eu-anti-H3T3ph antibody, 40 nM SA-APC in a suitable assay buffer.

-

-

Assay Procedure:

-

Add 2 µL of inhibitor dilutions or DMSO (control) to wells of a 384-well assay plate.

-

Add 3 µL of a mix containing Haspin enzyme and H3 peptide substrate in kinase buffer.

-

Incubate for 20 minutes at room temperature for compound pre-incubation.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate for 10-30 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of Stop/Detection Buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader (Excitation: 337 nm, Emission: 665 nm and 620 nm).

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for a TR-FRET based kinase assay.

Cellular Target Engagement Assay (Immunofluorescence)

This assay validates that the inhibitor blocks Haspin activity within intact cells by measuring the level of the H3T3ph mark.[15]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with a dilution series of this compound (e.g., 0.1 µM to 5 µM) or DMSO for 2-4 hours.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against H3T3ph (e.g., rabbit anti-P-T3-H3) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature.

-

Counterstain DNA with DAPI.

-

-

Imaging and Analysis:

-

Mount coverslips on slides.

-

Image mitotic cells using a fluorescence microscope.

-

Quantify the fluorescence intensity of the H3T3ph signal at the chromosomes of mitotic cells across different treatment conditions.

-

X-ray Crystallography

Determining the co-crystal structure of Haspin bound to an inhibitor provides the ultimate atomic-level detail of the binding interactions.

Methodology:

-

Protein Expression and Purification: Express the catalytic domain of human Haspin (e.g., residues 452-798) in a suitable system (e.g., E. coli or insect cells) and purify to homogeneity using chromatography techniques.

-

Crystallization:

-

Concentrate the purified Haspin protein to 5-10 mg/mL.

-

Incubate the protein with a 2- to 5-fold molar excess of this compound.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial screens.

-

Optimize lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine space group and unit cell parameters.

-

Solve the structure using molecular replacement with a known Haspin structure (e.g., PDB ID: 3DLZ) as a search model.

-

Refine the model against the diffraction data and build the inhibitor into the observed electron density. The final structure reveals key hydrogen bonds, hydrophobic interactions, and the overall conformation of the inhibitor in the active site.[12][16]

-

References

- 1. apexbt.com [apexbt.com]

- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. csmres.co.uk [csmres.co.uk]

- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. invivochem.net [invivochem.net]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-crystal structures of the protein kinase haspin with bisubstrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of the catalytic domain of Haspin, an atypical kinase implicated in chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for Haspin-IN-3 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Haspin-IN-3, a potent inhibitor of Haspin kinase, in in vitro kinase assays. This document includes detailed protocols, data presentation, and visual diagrams to facilitate the successful design and execution of experiments for studying Haspin kinase activity and inhibition.

Introduction to this compound

This compound (also referred to as compound 8l) is a small molecule inhibitor of Haspin kinase with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1][2][3][4] Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during mitosis through the recruitment of the chromosomal passenger complex (CPC).[1][2] Inhibition of Haspin kinase disrupts these mitotic processes, making it a target of interest for anti-cancer drug development.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against Haspin kinase has been determined using in vitro biochemical assays.